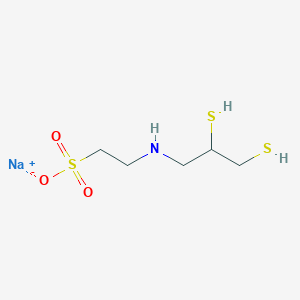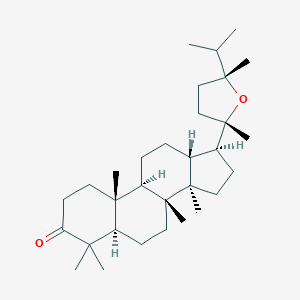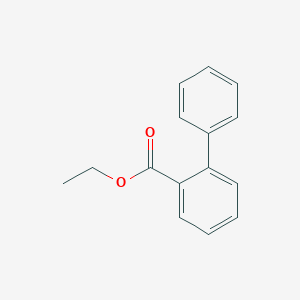
3-Chloro-1,1,1,2,2-Pentafluoropropane
Overview
Description
3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca) is a colorless, odorless, and non-flammable chemical compound that belongs to the family of hydrochlorofluorocarbons (HCFCs). It is widely used in various industrial applications such as cleaning agents, refrigeration, and air conditioning systems. In recent years, HCFC-225ca has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood, but it is believed to interact with cellular membranes and disrupt their function. It has also been shown to inhibit the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
3-Chloro-1,1,1,2,2-Pentafluoropropane has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to cause liver damage, kidney damage, and changes in blood chemistry. It has also been shown to have neurotoxic effects and can cause damage to the central nervous system.
Advantages and Limitations for Lab Experiments
3-Chloro-1,1,1,2,2-Pentafluoropropane has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily handled and stored. It also has a low toxicity and is not flammable, making it safer to use than many other solvents. However, it has some limitations as well. It is not compatible with certain materials such as rubber and some plastics, and it is not suitable for use in certain types of reactions.
Future Directions
There are several potential future directions for research on 3-Chloro-1,1,1,2,2-Pentafluoropropane. One area of interest is its use as a solvent in organic synthesis. Researchers are exploring ways to optimize its use and identify new applications. Another area of interest is its potential as a refrigerant in air conditioning systems. 3-Chloro-1,1,1,2,2-Pentafluoropropane has a low global warming potential, making it a more environmentally friendly alternative to traditional refrigerants. Finally, researchers are also investigating its potential as a treatment for certain medical conditions, such as cancer and Alzheimer's disease.
In conclusion, 3-Chloro-1,1,1,2,2-Pentafluoropropane is a versatile and promising chemical compound that has a wide range of potential applications in various fields. While there are still many questions about its mechanism of action and long-term effects, ongoing research is shedding new light on its properties and potential uses.
Scientific Research Applications
3-Chloro-1,1,1,2,2-Pentafluoropropane has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 3-Chloro-1,1,1,2,2-Pentafluoropropane has been used as a substitute for traditional solvents such as chlorinated hydrocarbons and halogenated ethers due to its low toxicity and high boiling point. It has also been used as a blowing agent in the production of polyurethane foams and as a refrigerant in air conditioning systems.
properties
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,2,2-Pentafluoropropane | |
CAS RN |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)





![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)


![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)